1-Bromo-2,3,4-trimethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,3,4-trimethylpentane is an organic compound with the molecular formula C8H17Br. It is a branched alkyl halide, specifically a brominated derivative of trimethylpentane. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
1-Bromo-2,3,4-trimethylpentane can be synthesized through various methods. One common synthetic route involves the radical bromination of 2,3,4-trimethylpentane using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of light or a radical initiator . The reaction typically proceeds under mild conditions, with the bromine substituting a hydrogen atom on the carbon chain.
Industrial production methods may involve similar bromination processes, often optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial-scale synthesis.
Analyse Chemischer Reaktionen
1-Bromo-2,3,4-trimethylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2), where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-). These reactions typically occur under basic or neutral conditions.
Elimination Reactions: The compound can undergo elimination reactions (E1 and E2) to form alkenes.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of 2,3,4-trimethylpentane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,3,4-trimethylpentane has various applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It may be employed in studies involving the modification of biomolecules or the investigation of biological pathways.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,3,4-trimethylpentane in chemical reactions typically involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. In elimination reactions, the compound forms a double bond through the removal of a proton and a leaving group (bromine). The specific pathways and intermediates depend on the reaction conditions and the nature of the reagents involved .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,3,4-trimethylpentane can be compared with other brominated alkanes and trimethylpentane derivatives:
1-Bromo-2,2,3-trimethylpentane: Similar in structure but with different substitution patterns, leading to variations in reactivity and physical properties.
2,2,4-Trimethylpentane (Isooctane): A non-brominated isomer used as a standard in octane rating for fuels.
2,3,4-Trimethylpentane: The parent hydrocarbon without the bromine substituent, used in studies of hydrocarbon behavior and properties.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H17Br |
---|---|
Molekulargewicht |
193.12 g/mol |
IUPAC-Name |
1-bromo-2,3,4-trimethylpentane |
InChI |
InChI=1S/C8H17Br/c1-6(2)8(4)7(3)5-9/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
AQLJIELTOOMRQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.